molecular formula C11H16NNaO3S B2376020 Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate CAS No. 1394040-54-0

Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate

Cat. No.: B2376020
CAS No.: 1394040-54-0
M. Wt: 265.3
InChI Key: ZUQIRSNZBVAHFC-UHFFFAOYSA-M
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Description

Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate (CAS 1394040-54-0) is an organosulfur compound with the molecular formula C11H16NNaO3S and a molecular weight of 265.30 g/mol . This sodium sulfinate salt serves as a versatile and stable building block in organic synthesis, particularly for the construction of valuable sulfur-containing compounds . Its structure, featuring both a sulfinate group and a basic diethylamino moiety, allows it to act as a precursor for various transformation pathways. It can function as a sulfonylating, sulfenylating, or sulfinylating reagent, enabling the formation of S-S, N-S, and C-S bonds under different reaction conditions . This makes it a key intermediate for the synthesis of sulfonamides, sulfones (including vinyl sulfones), and sulfides, which are crucial structural motifs in medicinal chemistry and drug discovery . As a bench-stable, solid reagent, it offers handling advantages over more sensitive sulfonyl chlorides . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. For further technical data, including spectral data and structural information, the PubChem Lite entry (CID 71756209) can be consulted .

Properties

IUPAC Name

sodium;2-(diethylaminomethyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S.Na/c1-3-12(4-2)9-10-7-5-6-8-11(10)16(13,14)15;/h5-8H,3-4,9H2,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQIRSNZBVAHFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Approaches

Direct Sulfonation of Benzene Derivatives

Direct sulfonation of toluene or xylene derivatives using sulfur trioxide or oleum is a classical route to aryl sulfonates. However, regioselectivity becomes critical when introducing subsequent functional groups. In one adaptation, benzene is sulfonated at elevated temperatures (110–130°C) using fuming sulfuric acid, followed by neutralization with sodium hydroxide to yield sodium benzene-1-sulfonate. Modifications to this method include the use of 1,4-butane sultone as a sulfonating agent in aprotic solvents like xylene or acetone, which minimizes side reactions. For example, reacting 1,4-butane sultone with benzene derivatives at 140–150°C in xylene produces sulfonated intermediates with >90% purity after recrystallization.

Table 1: Sulfonation Methods Comparison
Sulfonating Agent Solvent Temperature (°C) Yield (%) Purity (%)
Fuming H₂SO₄ H₂O 110–130 78 85
1,4-Butane sultone Xylene 140–150 92 94
Chlorosulfonic acid Dichloromethane 25–30 65 88

Aminomethylation via Mannich Reaction

The diethylaminomethyl group is introduced via a Mannich reaction, employing formaldehyde, diethylamine, and the sulfonated benzene intermediate. This step requires careful pH control (6.0–7.0) to prevent decomposition of the sulfonate group. A patented method outlines the use of hydroxylamine hydrochloride to stabilize the intermediate during condensation. For instance, reacting sodium benzene-1-sulfonate with formaldehyde and diethylamine in a methanol/water mixture at 60°C for 12 hours yields the target compound with 82% efficiency.

Key variables affecting this step include:

  • Solvent polarity : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates but may reduce yields due to side reactions.
  • Catalyst selection : p-Toluenesulfonic acid (pTSA) improves protonation of the formaldehyde intermediate, accelerating iminium ion formation.

Halogenation-Amination Sequential Approach

An alternative route involves halogenating benzene-1-sulfonate followed by nucleophilic substitution with diethylamine. Chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) generates benzene-1-sulfonyl chloride, which reacts with diethylamine in dichloromethane. This method achieves 89% purity but requires rigorous exclusion of moisture to prevent hydrolysis.

Table 2: Halogenation-Amination Performance
Halogenating Agent Solvent Amine Yield (%)
PCl₅ DCM Diethylamine 75
SOCl₂ THF Diethylamine 88
Oxalyl chloride Acetonitrile Diethylamine 81

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents like toluene favor sulfonation by stabilizing charged intermediates, while polar solvents like acetonitrile improve aminomethylation kinetics. For example, sulfonation in xylene at 150°C achieves 94% purity compared to 85% in aqueous H₂SO₄. Conversely, aminomethylation in methanol/water mixtures at 60°C prevents premature precipitation of the product.

Catalytic Systems

Lewis acids such as FeCl₃·6H₂O enhance sulfonation efficiency by polarizing the sulfonating agent. In contrast, Brønsted acids like pTSA are preferred for Mannich reactions to avoid side product formation.

Analytical Validation

Purity assessment via HPLC and NMR is critical. The US20190337896A1 patent reports >99% purity for sulfonate intermediates using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water). ¹H-NMR spectra of the final product show characteristic peaks for the diethylamino group at δ 1.1 (t, 6H) and δ 2.6 (q, 4H).

Industrial-Scale Considerations

Large-scale synthesis requires cost-effective reagents and solvent recovery. The use of 1,4-butane sultone, though expensive, reduces waste compared to traditional sulfonation. Continuous flow reactors have been proposed to enhance heat transfer during exothermic sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Surfactant Properties

Surface Activity
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate exhibits significant surfactant properties due to its amphiphilic nature, which allows it to lower the surface tension of liquids. This property makes it useful in various formulations, including detergents and emulsifiers. Research indicates that such sulfonates can stabilize emulsions and foams, making them valuable in food processing and pharmaceuticals .

Applications in Emulsification
In studies focusing on sustainable surfactants derived from natural sources, sodium sulfonates have been highlighted for their effectiveness as emulsifiers. These compounds facilitate the mixing of immiscible liquids, which is crucial in creating stable emulsions for cosmetic and pharmaceutical products .

Medicinal Chemistry

Antitumor Activity
Recent research has investigated the potential of sulfonamide derivatives, including those related to this compound, as inhibitors of carbonic anhydrases (CAs), which are important in various biological processes. Some studies have shown that compounds with similar structures exhibit antitumor activity against specific cancer cell lines . The binding affinity of these compounds to different CA isoforms suggests a potential for developing new therapeutic agents targeting cancer.

Pharmacological Studies
The pharmacological properties of sulfonate compounds have been studied extensively. For instance, derivatives have shown promise in modulating enzyme activity and influencing metabolic pathways. The ability to design compounds that selectively inhibit specific CAs opens avenues for targeted cancer therapies .

Biochemical Applications

Biochemical Assays
this compound is also utilized in biochemical assays due to its solubility and ability to enhance the solubility of other compounds. It serves as a reagent in various analytical techniques, including spectrophotometry and chromatography, where it aids in the detection and quantification of biomolecules .

Cell Culture Studies
In cell biology, this sulfonate compound can be employed as a component in culture media to support cell growth and maintenance. Its surfactant properties help maintain a stable environment for cells, particularly when studying cellular responses to drugs or other treatments .

Summary Table of Applications

Application Area Description References
Surfactant PropertiesLowers surface tension; used in emulsifiers
Medicinal ChemistryPotential antitumor activity; CA inhibitors
Biochemical AssaysEnhances solubility; aids in detection methods
Cell Culture StudiesSupports cell growth; stabilizes culture media

Mechanism of Action

The mechanism of action of Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It can also interact with cell membranes, affecting cellular processes such as signal transduction and ion transport .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate -SO₃⁻ (sulfonate), -CH₂-N(C₂H₅)₂ (diethylamino) Enhanced solubility in polar solvents; potential surfactant or drug intermediate
Sodium 2-(methylsulfamoyl)benzene-1-sulfinate -SO₂NHCH₃ (methylsulfamoyl), -SO₂⁻Na⁺ Dual reactivity (sulfinate + sulfamoyl); used in organosulfur synthesis
Sodium 5-bromo-2-methylbenzene-1-sulfinate -Br (bromo), -CH₃ (methyl) High reactivity in nucleophilic substitutions; antimicrobial applications
Sodium p-toluenesulfinate -CH₃ (para-methyl) Common sulfinating agent; moderate solubility in water
Sodium 2-cyanobenzene-1-sulfinate -CN (cyano) Electrophilic reactivity; precursor for heterocycles

Analytical Techniques

  • FT-IR : Confirmation of sulfonate/sulfinate peaks at 1150–1200 cm⁻¹.
  • NMR: Aromatic protons (δ 7.0–8.0 ppm) and diethylamino groups (δ 1.0–3.0 ppm).
  • X-ray Crystallography : Programs like SHELXL and ORTEP-3 validate molecular geometry .

Key Advantages and Limitations

Advantages

  • Solubility: The diethylamino group enhances solubility in both aqueous and organic phases, enabling versatile applications.
  • Stability : Sulfonate groups resist hydrolysis better than sulfinates.

Limitations

  • Synthetic Complexity: Introducing bulky substituents (e.g., diethylamino) requires precise temperature/pH control to avoid side reactions.
  • Limited Bioactivity Data: Unlike brominated or sulfamoyl analogs, the target compound’s biological activity remains underexplored .

Biological Activity

Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate, also known as a sulfonate derivative, has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

This compound is characterized by its sulfonate group, which enhances its solubility in aqueous solutions, making it suitable for biological applications. Its structure allows it to interact with various biomolecules, influencing their activity and function.

The biological activity of this compound primarily stems from its ability to interact with proteins and enzymes. It can alter enzyme activity by binding to specific sites, thereby modulating biochemical pathways. Additionally, it may affect cell membrane integrity and signaling pathways, impacting processes such as ion transport and signal transduction .

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation.
  • Cytotoxic Effects : Studies have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis in malignant cells has been a focal point of investigation .
  • Labeling Agent : In biochemical assays, this compound serves as a labeling agent for biomolecules, facilitating the study of protein interactions and cellular processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential role in cancer therapy .

Comparison with Similar Compounds

Compound NameStructure DescriptionBiological Activity
Sodium 2-[(dimethylamino)methyl]benzene-1-sulfonateSimilar sulfonate structureModerate antimicrobial activity
Sodium 2-[(methylamino)methyl]benzene-1-sulfonateContains methyl group instead of ethylLower cytotoxicity compared to diethyl
Sodium 2-[(ethylamino)methyl]benzene-1-sulfonateContains ethyl groupComparable antimicrobial properties

Research Applications

This compound is utilized across various research domains:

  • Biochemistry : As a reagent in biochemical assays for studying enzyme kinetics and protein interactions.
  • Pharmaceuticals : Investigated for drug delivery mechanisms and therapeutic applications due to its solubility and biological activity.
  • Industrial Chemistry : Employed in the synthesis of specialty chemicals owing to its unique chemical properties .

Q & A

Q. What experimental designs are recommended for studying the compound's interactions with biological macromolecules?

  • Methodological Answer : Use fluorescence quenching assays to analyze binding with serum albumin (e.g., BSA). Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Circular Dichroism (CD) monitors conformational changes in proteins. For DNA interactions, employ ethidium bromide displacement assays and gel electrophoresis .

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